molecular formula C21H16N2O2S B2819868 3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide CAS No. 312914-29-7

3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide

Cat. No.: B2819868
CAS No.: 312914-29-7
M. Wt: 360.43
InChI Key: GMBRXZVHBZCFIT-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group linked to a phenyl-thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the naphthalene core is functionalized with a methoxy group and a carboxamide group. The methoxy group can be introduced via methylation of a hydroxyl group on the naphthalene ring using methyl iodide in the presence of a base such as potassium carbonate . The carboxamide group is then formed by reacting the naphthalene derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of 3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The naphthalene core can intercalate with DNA, disrupting its function and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

3-methoxy-N-(4-phenylthiazol-2-yl)-2-naphthamide is unique due to the combination of the naphthalene core and the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-19-12-16-10-6-5-9-15(16)11-17(19)20(24)23-21-22-18(13-26-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRXZVHBZCFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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